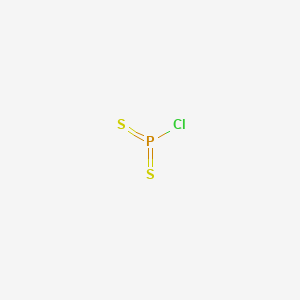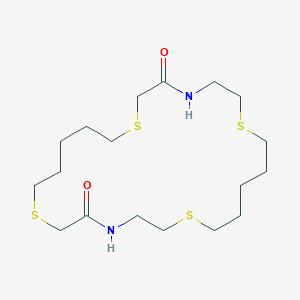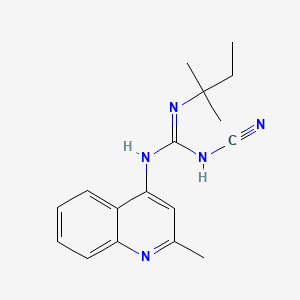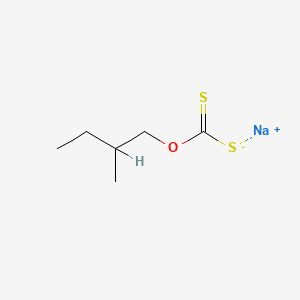
Phosphenodithioic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphenodithioic chloride is a chemical compound with the formula ClPS₂. It is known for its unique structure, which includes a phosphorus atom bonded to two sulfur atoms and one chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphenodithioic chloride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide, followed by chlorination. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with stringent control over temperature and pressure. The use of catalysts may also be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphenodithioic chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various phosphine and sulfur-containing compounds, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Phosphenodithioic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphenodithioic chloride exerts its effects involves its ability to form strong bonds with various atoms, particularly sulfur and phosphorus. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Phosphonodithioic acid: Similar in structure but contains a hydroxyl group instead of chlorine.
Phosphorodithioic acid: Another related compound with different substituents on the phosphorus atom.
Uniqueness: Phosphenodithioic chloride is unique due to its specific reactivity patterns and the ability to form a variety of derivatives. Its structure allows for diverse applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
67318-23-4 |
|---|---|
Molekularformel |
ClPS2 |
Molekulargewicht |
130.6 g/mol |
InChI |
InChI=1S/ClPS2/c1-2(3)4 |
InChI-Schlüssel |
FKUUPFFACLEMRI-UHFFFAOYSA-N |
Kanonische SMILES |
P(=S)(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)


![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)



![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)



![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
